Methyl 2-(bromomethyl)oxolane-2-carboxylate
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Overview
Description
Methyl 2-(bromomethyl)oxolane-2-carboxylate is an organic compound with the molecular formula C7H11BrO3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)oxolane-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl oxolane-2-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)oxolane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield methyl 2-(azidomethyl)oxolane-2-carboxylate, while oxidation with potassium permanganate could produce methyl 2-(hydroxymethyl)oxolane-2-carboxylate.
Scientific Research Applications
Methyl 2-(bromomethyl)oxolane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological processes and pathways.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)oxolane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Methyl 2-(bromomethyl)oxolane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(chloromethyl)oxolane-2-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Methyl 2-(iodomethyl)oxolane-2-carboxylate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
Methyl 2-(hydroxymethyl)oxolane-2-carboxylate:
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical processes.
Properties
IUPAC Name |
methyl 2-(bromomethyl)oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-10-6(9)7(5-8)3-2-4-11-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBVHFQQKXZWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCO1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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